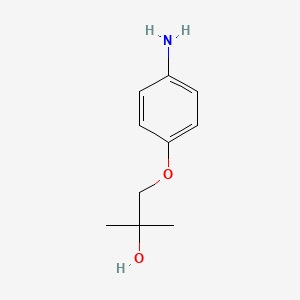

1-(4-Aminophenoxy)-2-methylpropan-2-ol

Overview

Description

The compound “1-(4-Aminophenoxy)-2-methylpropan-2-ol” seems to be a type of aromatic compound that contains an aminophenoxy group . A similar compound, “4-[4-(4-aminophenoxy)phenoxy]aniline”, has been mentioned in the literature .

Synthesis Analysis

While specific synthesis methods for “1-(4-Aminophenoxy)-2-methylpropan-2-ol” were not found, similar compounds have been synthesized through various methods. For instance, “1,3-bis(4-aminophenoxy)benzene” and polyimide based on it and pyromellitic dianhydride were synthesized . Another compound, “1,3,5-tris[4-(4-aminophenoxy)phenoxy]benzene”, was synthesized using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene .Scientific Research Applications

Biofuel Production Enhancement

Engineered ketol-acid reductoisomerase and alcohol dehydrogenase have been shown to enable anaerobic 2-methylpropan-1-ol production in Escherichia coli, which is a significant step toward the commercialization of next-generation biofuels. This research demonstrates the potential of modifying the amino acid pathway in recombinant organisms to produce isobutanol, a leading candidate biofuel, under anaerobic conditions, thereby addressing the challenge of cofactor imbalance that previously limited production to aerobic conditions only. Through engineering cofactor dependence, the study achieved anaerobic isobutanol production at 100% theoretical yield, a higher titer, and productivity than previous methods (Bastian et al., 2011).

Uterine Relaxant Activity

A novel series of substituted p-hydroxyphenylethanolamines, synthesized through the condensation of racemic 1-(p-hydroxyphenyl)-2-aminopropan-1-ol hydrochloride with substituted aryloxymethyloxiranes, exhibited potent uterine relaxant activity. These compounds, when tested in vitro on isolated rat uterus and in vivo in pregnant rats, showed significant delay in the onset of labor while presenting a higher cAMP releasing potential than isoxsuprine hydrochloride, suggesting their potential as therapeutic agents for labor management without notable cardiac stimulant potential (Viswanathan & Chaudhari, 2006).

Photopolymerization Advancements

In the field of polymer science, the introduction of a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function has been proposed as a photoiniferter. This compound facilitates the generation of corresponding alkyl and nitroxide radicals under UV irradiation, enabling nitroxide-mediated photopolymerization (NMP2). This advancement opens new avenues in photopolymerization, allowing for more efficient polymer production processes (Guillaneuf et al., 2010).

Future Directions

While specific future directions for “1-(4-Aminophenoxy)-2-methylpropan-2-ol” were not found, research on similar compounds continues. For example, a novel aromatic diamine monomer containing pyridine rings, pyrrolidine groups, and ether linkages was synthesized, and a series of polyimides were synthesized from it .

properties

IUPAC Name |

1-(4-aminophenoxy)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVILWRGONPTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenoxy)-2-methylpropan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)

![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)

![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)

![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)